(Z)-2-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid
Description
BenchChem offers high-quality (Z)-2-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S2/c1-29-15-7-4-6-14(12-15)13-18-20(26)24(22(30)31-18)11-5-10-19(25)23-17-9-3-2-8-16(17)21(27)28/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,23,25)(H,27,28)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTGRTYCGOKINT-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid, a complex compound featuring a thiazolidinone moiety and a methoxybenzylidene group, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This compound incorporates:
- A thiazolidinone ring which is known for its pharmacological properties.
- A methoxybenzylidene substituent that may enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including the compound , exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various bacterial strains such as Staphylococcus aureus and Enterococcus species. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 12.5 | Bacillus subtilis |
| Compound B | 6.25 | Staphylococcus aureus |
| Compound C | 3.12 | Enterococcus faecalis |
Anticancer Activity
The thiazolidinone derivatives have been studied for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators . The specific compound under review has not been extensively tested; however, similar structures have demonstrated promising results.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of thiazolidinone derivatives on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than 20 µg/mL, suggesting significant antiproliferative effects .
The biological activities of (Z)-2-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Induction of Apoptosis : The presence of the thiazolidinone ring is linked to the activation of apoptotic pathways in cancer cells.
- Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant activities, reducing oxidative stress in cells .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (Z)-2-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid exhibit significant antimicrobial properties. For instance, thiazolidinones have been studied for their effectiveness against various bacterial strains. The thiazolidinone structure contributes to the inhibition of bacterial growth, making this compound a candidate for developing new antibiotics .
Anti-inflammatory Properties
Compounds with similar structures have shown promise in reducing inflammation. The benzoic acid derivative can potentially inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases. Studies have demonstrated that related thiazolidinones can modulate inflammatory pathways, suggesting that this compound might exert similar effects .
Cancer Research
The compound's ability to interact with cellular pathways makes it a potential candidate in cancer research. Thiazolidinones have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies suggest that (Z)-2-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid may possess similar anticancer properties, warranting further investigation into its mechanisms and efficacy .
Case Study 1: Antimicrobial Efficacy
A study conducted on thiazolidinone derivatives demonstrated that compounds with structural similarities to (Z)-2-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituents on the thiazolidinone ring in enhancing antimicrobial potency .
Case Study 2: Anti-inflammatory Mechanisms
In a preclinical model of inflammation, a related thiazolidinone was shown to reduce swelling and pain in arthritic rats. The study measured cytokine levels and found that treatment with the compound significantly lowered levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
